![molecular formula C6H10F2O2 B13573628 [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: is a chemical compound with the molecular formula C6H10O2F2 and a molecular weight of 152.14 g/mol It is characterized by the presence of a difluoromethyl group attached to a tetrahydrofuran ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction. This step requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Attachment of the Methanol Group: The final step involves the attachment of the methanol group to the tetrahydrofuran ring. This can be achieved through nucleophilic substitution reactions using methanol or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Amines, Thiols
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry: In industrial applications, it can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:
[3-(Difluoromethyl)oxolan-3-yl]methanol: This compound is structurally similar but lacks the tetrahydrofuran ring. It may exhibit different chemical and biological properties due to this structural difference.
[3-(Trifluoromethyl)tetrahydrofuran-3-yl]methanol: The presence of an additional fluorine atom in the trifluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
[3-(Methyl)tetrahydrofuran-3-yl]methanol: The absence of fluorine atoms in the methyl group can lead to different chemical behavior and reduced biological activity compared to the difluoromethyl derivative.
This compound .
Eigenschaften
Molekularformel |
C6H10F2O2 |
|---|---|
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
[3-(difluoromethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H10F2O2/c7-5(8)6(3-9)1-2-10-4-6/h5,9H,1-4H2 |
InChI-Schlüssel |
UWQGGTPBWJXBOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(CO)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


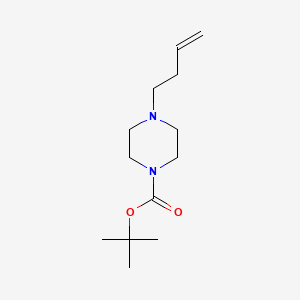
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
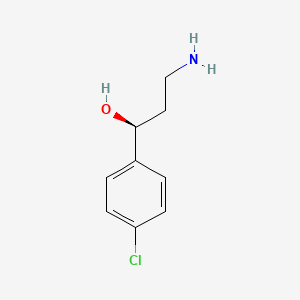
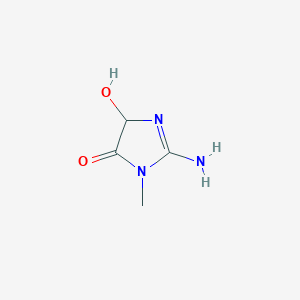


![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)

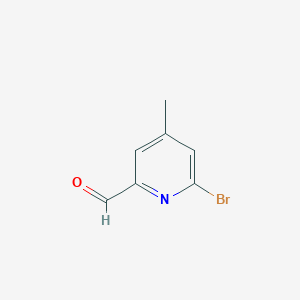
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
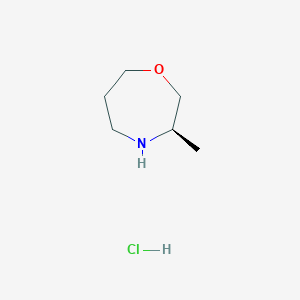
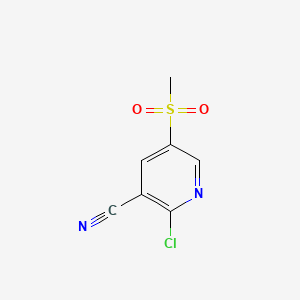
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
